
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
Descripción general
Descripción
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-6-13-9(15)8-12(14,4)5/h6-8H2,1-5H3,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.32 . It is a powder at room temperature . More detailed physical and chemical properties could be determined through experimental analysis.Aplicaciones Científicas De Investigación
Synthesis of Rho–Kinase Inhibitor Intermediates
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate has been utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitors. This synthesis is significant for multi-kilogram production, highlighting the compound's role in large-scale pharmaceutical manufacturing (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Development of Imaging Agents
Research has demonstrated the synthesis of derivatives of this compound for potential use as Single Photon Emission Computed Tomography (SPECT) imaging agents. These derivatives show high affinity and selectivity for certain receptors, indicating their potential in diagnostic imaging (He et al., 1994).
Chiral Auxiliary Applications
The compound has been used in the synthesis of enantiomers as a chiral auxiliary, demonstrating its versatility in stereochemical control in organic synthesis. This application is crucial for the development of enantiomerically pure substances, which are important in various fields of chemistry and pharmaceuticals (Studer, Hintermann, & Seebach, 1995).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-6-13-9(15)8-12(14,4)5/h6-8H2,1-5H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGGIINOHWHYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCCN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




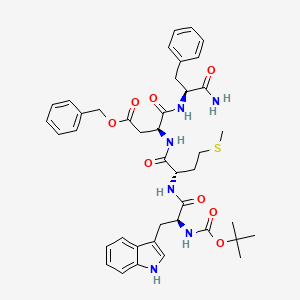
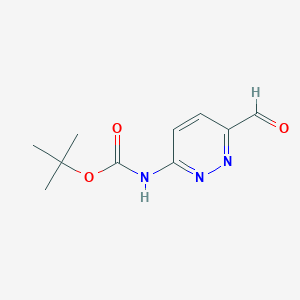
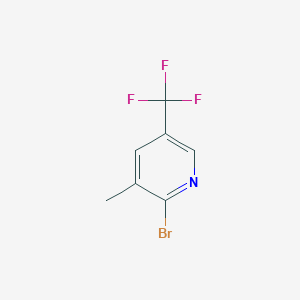
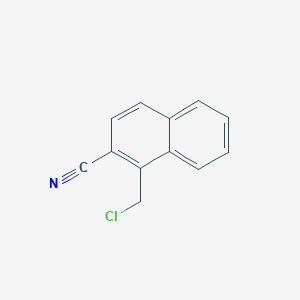
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)
![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)

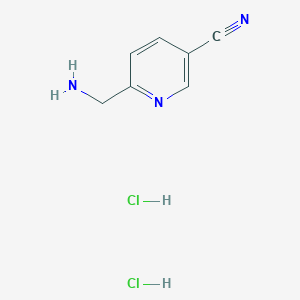
![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)
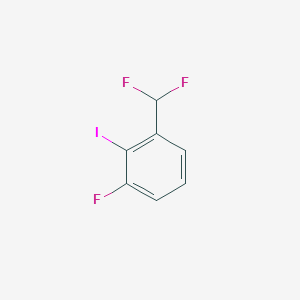
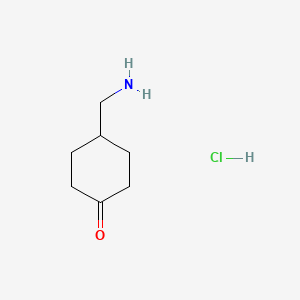
![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)
![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)